molecular formula C8H9Cl2N B1216636 1-(2,3-Dichlorophenyl)ethanamine CAS No. 39226-94-3

1-(2,3-Dichlorophenyl)ethanamine

Cat. No.: B1216636
CAS No.: 39226-94-3
M. Wt: 190.07 g/mol
InChI Key: CZJMQTZQSNUDNV-UHFFFAOYSA-N
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Description

Significance as a Chiral Amine Precursor in Advanced Synthesis

Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. 1-(2,3-Dichlorophenyl)ethanamine, possessing a chiral center, is a valuable precursor for creating such compounds. Its unique structure makes it suitable for synthesizing novel compounds with potentially enhanced biological activity or specific pharmacokinetic properties .

A primary application of this compound is as a key intermediate in the synthesis of psychotropic drugs, most notably Aripiprazole, which is known as a dopamine-serotonin system stabilizer . The synthesis of Aripiprazole involves the condensation of 1-(2,3-dichlorophenyl)piperazine (B491241), a direct derivative of the parent amine, with other complex intermediates . The stereochemistry of the amine precursor can be critical in these syntheses, and methods using chiral reducing agents can yield enantiomerically pure products .

Overview of its Structural Features and Reactivity Potential

The chemical structure of this compound dictates its reactivity. The presence of the dichlorinated phenyl ring and the primary amine group are the key functional sites for chemical transformations.

Structural Features: The molecule consists of an ethanamine chain attached to a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 3 positions. The hydrochloride salt form enhances its stability and solubility .

PropertyValue
Molecular FormulaC8H9Cl2N chemicalbook.com
Molar Mass190.07 g/mol chemicalbook.comsigmaaldrich.com
AppearanceColorless gas (base form) wikipedia.org

Reactivity Potential: As a primary alkyl amine, this compound undergoes typical amine reactions. The chlorine substituents on the phenyl ring increase the compound's stability against oxidative degradation compared to non-halogenated or hydroxylated analogs .

Reduction and Oxidation: The compound can be reduced to form different amine derivatives or oxidized under specific conditions to yield corresponding products .

Substitution Reactions: It can undergo substitution reactions, particularly involving the amine group or the aromatic ring .

Nucleophilic Reactions: The amine group acts as a nucleophile, allowing it to react with electrophiles. This is a key step in its use as an intermediate for building larger molecules wikipedia.org. For instance, the industrial synthesis of its piperazine (B1678402) derivative involves the amine group of 2,3-dichloroaniline (B127971) (a related precursor) attacking an electrophilic carbon .

Historical Development of Synthetic Approaches

Several synthetic routes for this compound and its key derivatives have been developed over time, driven by the need for efficient and high-yield industrial production.

One prominent method for producing the related and crucial intermediate, 1-(2,3-dichlorophenyl)piperazine hydrochloride, involves a cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine (B1207034) hydrochloride google.com. This process is often conducted at high temperatures, and variations exist that use catalysts like tetrabutylammonium (B224687) bromide (TBAB) and p-toluenesulfonic acid in solvents such as xylene to improve yield chemicalbook.com. Research has focused on optimizing reaction conditions, such as temperature and reactant ratios, to achieve high purity and yields suitable for industrial-scale production google.compatsnap.com.

Alternative laboratory-scale synthetic approaches for the ethanamine itself can start from different precursors:

Reduction of a Nitrile: One method begins with 2,3-dichlorophenylacetonitrile. The nitrile group is reduced to a primary amine using catalytic hydrogenation (e.g., H₂/Pd-C) or a chemical reducing agent like lithium aluminum hydride (LiAlH₄) .

Reductive Amination of a Ketone: Another route involves the condensation of 2,3-dichloroacetophenone with an amine source, followed by the reduction of the resulting imine intermediate using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) .

The table below summarizes common synthetic strategies.

Starting Material(s)Key Reagents/ConditionsProduct
2,3-dichloroaniline; bis(2-chloroethyl)amine hydrochlorideHigh temperature (120-220 °C), optional solvent (e.g., xylene) google.com1-(2,3-dichlorophenyl)piperazine hydrochloride
2,3-dichlorophenylacetonitrileCatalytic hydrogenation (H₂/Pd-C) or LiAlH₄ This compound
2,3-dichloroacetophenoneAmmonium (B1175870) acetate, then NaBH₄ or LiAlH₄ This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJMQTZQSNUDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960000
Record name 2,3-Dichloro-alpha-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39226-94-3
Record name 2,3-Dichloro-alpha-methylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039226943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloro-alpha-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 2,3 Dichlorophenyl Ethanamine

Reductive Amination Strategies

Reductive amination represents a versatile and widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.org This approach typically involves the in situ formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. The direct, one-pot nature of this reaction makes it an attractive and atom-economical pathway.

Catalytic Hydrogenation of Imines Derived from 2,3-Dichlorobenzaldehyde (B127699)

One of the primary routes to 1-(2,3-dichlorophenyl)ethanamine via reductive amination begins with the condensation of 2,3-dichlorobenzaldehyde with an amine source, such as ammonia (B1221849), to form the corresponding imine. This intermediate is then subjected to catalytic hydrogenation to yield the target primary amine. A variety of catalysts can be employed for this transformation, with palladium-based systems being particularly prevalent. encyclopedia.pub

The reaction proceeds by the addition of hydrogen across the C=N double bond of the imine. The choice of catalyst, solvent, and reaction conditions, such as temperature and pressure, can significantly influence the reaction's efficiency and selectivity. For instance, palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst that facilitates this reduction under mild conditions. encyclopedia.pub

While specific data for the hydrogenation of the imine derived from 2,3-dichlorobenzaldehyde is not extensively reported, studies on analogous systems, such as the hydrogenation of benzonitrile (B105546) over palladium catalysts, highlight the importance of acidic additives and biphasic solvent systems (e.g., dichloromethane/water) to achieve high selectivity for the primary amine and minimize the formation of secondary amine byproducts. nih.gov

Application of Metal Hydride Reagents for Carbonyl Reduction

An alternative to catalytic hydrogenation for the reduction of the imine intermediate is the use of metal hydride reagents. These reagents, such as sodium borohydride (B1222165) (NaBH₄), are effective for the reduction of imines to amines. wikipedia.org The Leuckart reaction, a classic method for reductive amination, utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgscispace.com This reaction is typically carried out at elevated temperatures and converts ketones or aldehydes into their corresponding amines. wikipedia.orgscispace.com

Modern variations of reductive amination often employ milder and more selective reducing agents. For instance, rhodium complexes have been shown to catalyze the reductive amination of ketones with ammonium formate at significantly lower temperatures (50-70 °C) compared to the classical Leuckart reaction, affording high yields of the corresponding primary amines. scribd.com

Starting MaterialReagent SystemProductReported Yield (Analogous Systems)Reference
2,3-DichloroacetophenoneAmmonium formateThis compoundNot specified wikipedia.org
Acetophenone (B1666503)Ammonium formate, [Cp*RhCl₂]₂1-Phenylethanamine92% scribd.com

Note: The yield reported is for an analogous, non-chlorinated compound.

Chemo- and Regioselectivity Considerations in Reductive Amination

In the synthesis of complex molecules, chemo- and regioselectivity are of paramount importance. When a molecule contains multiple reducible functional groups, the choice of reducing agent and reaction conditions must be carefully considered to achieve the desired transformation without affecting other parts of the molecule.

For instance, in a molecule containing both an aldehyde and a ketone, the aldehyde will typically react more readily in reductive amination due to its greater electrophilicity and lower steric hindrance. This inherent difference in reactivity can be exploited for selective amination.

Furthermore, the choice of reducing agent can impart chemoselectivity. Milder reducing agents used in modern reductive amination protocols are often selective for the iminium ion intermediate over the starting carbonyl compound, which prevents the formation of alcohol byproducts. wikipedia.org The conditions of the Leuckart reaction, while effective, are harsh and may not be suitable for substrates with sensitive functional groups. wikipedia.org In contrast, catalytic transfer hydrogenation methods offer a milder alternative. mdpi.com

Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of significant interest. These methods aim to produce a single enantiomer of the target molecule with high enantiomeric excess (ee).

Asymmetric Catalytic Hydrogenation Utilizing Chiral Ligands

Asymmetric catalytic hydrogenation is a powerful tool for the synthesis of chiral amines. nih.gov This technique employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to induce enantioselectivity in the hydrogenation of a prochiral substrate, such as an imine. nih.gov

For the synthesis of enantiomerically enriched this compound, a prochiral imine derived from 2,3-dichloroacetophenone can be hydrogenated in the presence of a chiral catalyst. Ruthenium and iridium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have been successfully employed for the asymmetric hydrogenation of imines. nih.govgoogle.com

The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand, the metal center, and the reaction conditions. The development of new and more efficient chiral ligands is an active area of research. While specific data for the asymmetric hydrogenation of the imine of 2,3-dichloroacetophenone is limited, studies on similar substrates demonstrate the potential of this approach to achieve high enantioselectivities. google.com For example, the asymmetric direct reductive amination of aryl ketones with an Ir-(S,S)-f-Binaphane complex has been shown to produce chiral amines with up to 96% ee. google.com

Substrate (Analogous)Catalyst SystemProductEnantiomeric Excess (ee)Reference
Aryl Ketones[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneChiral Aminesup to 96% google.com
β-Keto AmidesRu(OAc)₂((R)-dm-segphos)β-Amino Amides94.7-99.5% nih.gov

Note: The data presented is for analogous substrate classes, not the specific target molecule.

Enantioselective Reduction of 2,3-Dichloroacetophenone Analogues

Another approach to chiral this compound involves the enantioselective reduction of a 2,3-dichloroacetophenone derivative. While the direct asymmetric reductive amination of the ketone is a viable route, an alternative strategy involves the reduction of a related prochiral substrate, such as an oxime or a derivative thereof.

The catalytic hydrogenation of oximes can provide access to primary amines. encyclopedia.pub The use of a chiral catalyst in this reduction could potentially lead to an enantioselective synthesis. However, the control of stereochemistry in oxime reduction can be challenging.

A more common strategy for accessing chiral amines from ketones involves the use of chiral auxiliaries or biocatalysis. While not strictly a direct enantioselective reduction of the ketone to the amine, these methods provide reliable routes to enantiomerically pure amines.

It is important to note that while the direct asymmetric reductive amination of 2,3-dichloroacetophenone is a theoretically sound approach, the development of a highly efficient and selective catalytic system for this specific substrate would likely require significant experimental optimization. The electronic and steric effects of the dichloro-substitution pattern can influence the reactivity of the ketone and the binding to the chiral catalyst, thereby affecting both the conversion and the enantioselectivity of the reaction.

Biocatalytic Approaches for Chiral Synthesis

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of enantiomerically pure chiral amines. Enzymes offer high stereoselectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes nih.govsolubilityofthings.com. The primary biocatalytic strategies for producing chiral amines are asymmetric synthesis from prochiral precursors and kinetic resolution of racemic mixtures chemicalbook.com.

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor to a ketone acceptor, producing a chiral amine nih.govnih.govmit.edualmerja.com. For the synthesis of this compound, a prochiral ketone, 1-(2,3-dichlorophenyl)ethanone, would serve as the substrate. The stereoselectivity of the transaminase (either (R)- or (S)-selective) dictates the chirality of the resulting amine. While specific studies on the transaminase-mediated synthesis of this compound are not prevalent in the reviewed literature, the broad substrate scope of engineered transaminases suggests this is a highly feasible approach nih.govscribd.com. The reaction equilibrium can be shifted towards the product by using a suitable amino donor, such as isopropylamine, and removing the acetone (B3395972) by-product almerja.com.

Kinetic resolution is another effective biocatalytic method where one enantiomer of a racemic amine is selectively transformed, allowing for the separation of the unreacted, enantiomerically enriched amine chemicalbook.com. Lipases are commonly employed for this purpose, catalyzing the acylation of one enantiomer in the presence of an acyl donor. The resulting amide can then be separated from the unreacted amine. Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product chemicalbook.comfiveable.me.

Below is a table summarizing potential biocatalytic approaches for the chiral synthesis of this compound based on general principles of biocatalysis.

Biocatalytic Method Enzyme Class Starting Material Key Principle Potential Advantages
Asymmetric SynthesisTransaminase (TA)1-(2,3-dichlorophenyl)ethanoneStereoselective amination of a prochiral ketone.High enantiomeric excess (>99%), direct route to the chiral amine.
Kinetic ResolutionLipase (B570770)Racemic this compoundEnantioselective acylation of one enantiomer.High enantiomeric excess of the remaining amine, well-established technology.
Dynamic Kinetic ResolutionLipase and a racemization catalystRacemic this compoundEnantioselective acylation combined with in-situ racemization of the unreacted enantiomer.Theoretical 100% yield of the desired enantiomer.

Multistep Synthesis from Related Aromatic Precursors

Multistep synthetic routes from readily available dichlorinated aromatic precursors are fundamental to the production of this compound. These strategies often involve the strategic introduction and manipulation of functional groups on the aromatic ring.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another solubilityofthings.comub.edu. In the context of synthesizing this compound, a common precursor is 2,3-dichloroaniline (B127971). A plausible synthetic sequence could involve the conversion of the amino group of 2,3-dichloroaniline into a different functional group that can then be elaborated to the desired ethanamine side chain.

One potential route could begin with the diazotization of 2,3-dichloroaniline, followed by a Sandmeyer reaction to introduce a cyano group, yielding 2,3-dichlorobenzonitrile. This nitrile can then be reacted with a methyl Grignard reagent to form an intermediate imine, which upon reduction, would yield this compound. Alternatively, the nitrile could be reduced to 2,3-dichlorobenzylamine, which would require a subsequent C-alkylation step to introduce the methyl group, a process that can be challenging to control for mono-alkylation.

Another strategy could involve the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with acetyl chloride to produce 1-(2,3-dichlorophenyl)ethanone. This ketone can then be converted to the target amine via reductive amination. Reductive amination involves the reaction of the ketone with an ammonia source to form an imine or enamine intermediate, which is then reduced in situ to the amine.

An alternative approach involves the construction of the ethyl side chain on the dichlorinated aromatic ring prior to the introduction of the amino group. This can be achieved through sequential halogenation and amination reactions.

Starting with 1,2-dichlorobenzene, a Friedel-Crafts alkylation with ethyl chloride could yield 1,2-dichloro-3-ethylbenzene. The subsequent step would involve the selective halogenation of the benzylic position of the ethyl side chain. Radical bromination, often initiated by light or a radical initiator like N-bromosuccinimide (NBS), is a common method for achieving benzylic halogenation youtube.comyoutube.com. This would produce 1-(1-bromoethyl)-2,3-dichlorobenzene. The stability of the benzylic radical intermediate favors halogenation at the alpha-carbon of the ethyl group youtube.comyoutube.com.

The final step is the amination of the benzylic halide. This can be accomplished through nucleophilic substitution with an ammonia source. However, direct amination with ammonia can lead to over-alkylation. More controlled methods, such as the Gabriel synthesis or the use of ammonia equivalents like sodium azide (B81097) followed by reduction, can provide the desired primary amine with higher selectivity.

Optimization of Reaction Conditions and Process Efficiency

The efficiency and cost-effectiveness of any synthetic route are critically dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, catalyst loading, and reaction temperature.

The solvent can significantly influence the rate, yield, and selectivity of a chemical reaction by affecting the solubility of reactants, the stability of intermediates, and the transition state energies.

In amination reactions, the polarity of the solvent can play a crucial role. For palladium-catalyzed aminations of aryl halides, polar aprotic solvents like dioxane, THF, and DMF are commonly used researchgate.net. The choice of solvent can also impact the solubility of the base, which is a critical component of the catalytic cycle. In some cases, the use of greener solvents, such as water or alcohols, is being explored to reduce the environmental impact of these processes rsc.orgacs.orgacsgcipr.org. For reductive amination reactions, the solvent must be compatible with the reducing agent and not interfere with the reaction. For example, while alcohols are often considered green solvents, they can undergo oxidation in the presence of a metal catalyst and hydrogen, leading to undesired by-products acsgcipr.org.

The following table provides a general guide to solvent selection for key reaction types in the synthesis of this compound.

Reaction Type Common Solvents Rationale for Selection Potential Issues
Palladium-Catalyzed AminationDioxane, Toluene, THFGood solubility for reactants and catalysts; compatible with common bases.Environmental and safety concerns with some solvents.
Reductive AminationMethanol (B129727), Ethanol (B145695), DichloromethaneGood solubility for ketone and amine source; compatible with many reducing agents.Potential for side reactions with alcoholic solvents and certain catalysts.
Nucleophilic Substitution (Halide Amination)DMF, DMSO, AcetonitrilePolar aprotic solvents that facilitate SN2 reactions.High boiling points can make removal difficult.

The amount of catalyst used (catalyst loading) and the reaction temperature are critical parameters that must be optimized to achieve a balance between reaction rate, yield, and cost.

For transition metal-catalyzed reactions, such as palladium-catalyzed aminations, minimizing the catalyst loading is a primary goal due to the high cost of precious metals nih.gov. However, reducing the catalyst loading can lead to longer reaction times or incomplete conversion. The optimal loading is determined by balancing these factors. High temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of by-products nih.gov. Therefore, the lowest temperature that provides a reasonable reaction rate is typically preferred.

The table below illustrates the typical ranges and effects of catalyst loading and temperature on palladium-catalyzed amination reactions.

Parameter Typical Range Effect of Increasing the Parameter Considerations for Optimization
Catalyst Loading (mol%)0.1 - 5Increased reaction rate.Higher cost, potential for increased side reactions.
Reaction Temperature (°C)25 - 150Increased reaction rate.Potential for catalyst decomposition, increased by-product formation, higher energy consumption.

Stereochemical Control and Enantiomeric Resolution

Chiral Properties and Enantiomer Isolation Techniques

The presence of a single stereocenter at the carbon atom bonded to the amino group and the dichlorophenyl ring confers chirality upon 1-(2,3-Dichlorophenyl)ethanamine. The isolation of the individual (R)- and (S)-enantiomers requires specialized techniques that can differentiate between these two forms.

One of the most established and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.orgd-nb.infolibretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. libretexts.orgd-nb.infonih.gov This difference allows for their separation by fractional crystallization. wikipedia.orglibretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the isolated diastereomeric salt with a base.

Mandelic acid and its derivatives are effective resolving agents for primary amines due to their ability to form crystalline diastereomeric salts. libretexts.orglibretexts.org For instance, (R)-mandelic acid would react with racemic this compound to form two diastereomeric salts: [(R)-amine·(R)-mandelic acid] and [(S)-amine·(R)-mandelic acid]. The differential solubility of these salts in a given solvent system allows for the preferential crystallization of one, enabling their separation. researchgate.net The choice of substituents on the mandelic acid ring, such as chlorination, can influence the crystallization properties and the efficiency of the resolution. nih.govresearchgate.net

Table 1: Illustrative Example of Chiral Resolution of Halogenated Mandelic Acids

This table demonstrates the principle of using a chiral resolving agent to separate enantiomers, showing how resolution efficiency can vary.

Racemic CompoundResolving AgentResult
2-Chloromandelic acid (2-ClMA)Levetiracetam (LEV)Selectively co-crystallized with (S)-enantiomer
3-Chloromandelic acid (3-ClMA)Levetiracetam (LEV)Resolution efficiency up to 94%; 63% e.e. for (R)-enantiomer
4-Chloromandelic acid (4-ClMA)Levetiracetam (LEV)Selectively co-crystallized with (S)-enantiomer
4-Bromomandelic acid (4-BrMA)Levetiracetam (LEV)Selectively co-crystallized with (S)-enantiomer
4-Fluoromandelic acid (4-FMA)Levetiracetam (LEV)Selectively co-crystallized with (R)-enantiomer

Data adapted from a study on the resolution of halogenated mandelic acids. nih.gov

Tartaric acid and its derivatives, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), are classical and highly effective resolving agents for amines. wikipedia.orglibretexts.orgnih.gov The process is analogous to that with mandelic acid, where the racemic amine forms diastereomeric salts with differing solubilities. rsc.org The selection of the specific tartaric acid derivative is crucial, as their structural differences can significantly impact the physical properties of the resulting salts and, consequently, the separation efficiency. nih.gov For example, studies on the resolution of other amines have shown that DBTA and DPTTA can be highly efficient where natural tartaric acid is not. nih.gov

The choice of solvent is a critical parameter in diastereomeric salt resolution, as it directly influences the solubility of the diastereomeric salts and the kinetics of crystallization. A particular solvent may solubilize one diastereomer to a much greater extent than the other, thereby maximizing the yield and enantiomeric purity of the crystallized salt. Research on the resolution of various chiral compounds has demonstrated that changing the solvent, for example from methanol (B129727) to ethanol (B145695) or propanol, can sometimes even reverse the selectivity, causing the other diastereomer to crystallize preferentially. researchgate.net This phenomenon, known as chirality switching, underscores the importance of empirical solvent screening to optimize any resolution process. researchgate.net The ideal solvent system is one that provides a significant difference in solubility between the two diastereomeric salts, leading to an efficient and high-yielding separation.

Kinetic resolution is a technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This results in the preferential transformation of one enantiomer into a new product, allowing it to be separated from the unreacted, slower-reacting enantiomer. diva-portal.org

Enzymatic kinetic resolution (EKR) is a powerful and widely used method for resolving racemic amines. nih.gov Lipases, particularly from Candida antarctica (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia, are frequently employed for this purpose. nih.govnih.gov The process typically involves the irreversible acylation of the amine. In the presence of an acyl donor (e.g., an ester like ethyl acetate), the lipase (B570770) will selectively catalyze the acylation of one enantiomer of the amine at a much faster rate than the other.

For this compound, this would result in the conversion of one enantiomer (e.g., the R-enantiomer) into the corresponding amide, (R)-N-[1-(2,3-dichlorophenyl)ethyl]acetamide, while leaving the other enantiomer (S-amine) largely unreacted. The resulting mixture of the amide and the unreacted amine can then be separated using conventional techniques like chromatography or extraction. This method can achieve high enantiomeric excess (ee) for both the product and the remaining substrate, often exceeding 99% at around 50% conversion. nih.govnih.govscispace.com

Table 2: Illustrative Data for Dynamic Kinetic Resolution (DKR) of 1-Phenylethylamine

This table shows typical results from a chemoenzymatic DKR, a process related to EKR, highlighting the high efficiency of lipase-based resolutions.

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee %)
12.524>9999
22.516>9999
31.256>9999

Data adapted from a study on the dynamic kinetic resolution of primary amines using a palladium nanocatalyst and Novozym-435 (CALB). scispace.com

Kinetic Resolution Methods

Chemical Kinetic Resolution

Chemical kinetic resolution is a widely utilized technique for separating enantiomers from a racemic mixture by reacting them with a chiral catalyst or reagent. This process exploits the different reaction rates of the two enantiomers, resulting in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

For primary amines like this compound, enzymatic kinetic resolution is a particularly effective method. wikipedia.org Lipases are commonly employed biocatalysts that facilitate the stereoselective acylation of one enantiomer, allowing for the subsequent separation of the unreacted amine from the newly formed amide. nih.govnih.gov Enzymes such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and lipase from Burkholderia cepacia have demonstrated high efficiency and enantioselectivity in the resolution of analogous benzylic amines. nih.govscispace.com The reaction typically involves an acyl donor, such as an ester, in an organic solvent. The choice of enzyme, acyl donor, and solvent is crucial for optimizing both the conversion rate and the enantiomeric excess (ee) of the products. utupub.fi

Table 1: Typical Parameters for Enzymatic Kinetic Resolution of Chiral Amines

ParameterDescriptionExamples
Biocatalyst Enzyme facilitating the stereoselective reaction.Candida antarctica Lipase B (CALB), Burkholderia cepacia Lipase (PSL)
Acyl Donor Reagent that provides the acyl group for the N-acylation reaction.Ethyl acetate, Isopropyl acetate, Vinyl acetate, Ethyl methoxyacetate
Solvent Medium in which the reaction is conducted.Toluene, Tetrahydrofuran (B95107) (THF), Dioxane, Isooctane
Temperature Reaction temperature, optimized for enzyme activity and stability.30 - 70 °C

This table presents typical conditions used for the enzymatic kinetic resolution of primary amines, which are applicable to this compound.

Preparative Chiral Chromatography for Enantiomer Separation

For obtaining larger quantities of both enantiomers in high purity, preparative chiral chromatography is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are highly versatile and widely used for their excellent enantiodiscrimination capabilities and high loading capacity. nih.govchiraltech.com

The process involves dissolving the racemic this compound in a suitable solvent and injecting it onto a large-diameter column packed with the CSP. chiraltech.com An optimized mobile phase is then pumped through the column to elute the separated enantiomers, which are collected in fractions. The selection of the CSP and mobile phase composition (often a mixture of an alkane like hexane (B92381) and an alcohol modifier) is critical for achieving baseline separation and maximizing productivity. nih.gov Immobilized polysaccharide CSPs offer the advantage of being compatible with a broader range of solvents, which can enhance sample solubility and improve separation efficiency. chiraltech.com

Table 2: Representative Conditions for Preparative Chiral HPLC Separation

ParameterDescriptionExample Values
Chiral Stationary Phase (CSP) Column packing material with chiral selectors.Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions (I.D. x L) Internal diameter and length of the preparative column.20 mm x 250 mm; 30 mm x 250 mm
Mobile Phase Solvent system used to elute the compounds.Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
Flow Rate The rate at which the mobile phase is pumped through the column.15 - 30 mL/min
Sample Loading The amount of racemic compound injected per run.50 - 200 mg per injection
Detection Wavelength used to monitor the elution of enantiomers.UV at 230 nm

This table outlines typical parameters for the preparative-scale chiral separation of amines like this compound.

Assessment and Verification of Enantiomeric Purity

Following the resolution process, the enantiomeric purity (often expressed as enantiomeric excess, ee) of the separated fractions must be rigorously determined. Several analytical techniques are employed for this purpose, each offering a precise way to quantify the ratio of the two enantiomers.

High-Performance Liquid Chromatography with Chiral Stationary Phases (HPLC-CSP)

Analytical HPLC using a chiral stationary phase is the most common and reliable method for determining the enantiomeric purity of chiral compounds. mdpi.comchiralpedia.com The principle is the same as in preparative chromatography but performed on an analytical scale with smaller columns and lower flow rates to achieve high-resolution separation. phenomenex.com The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies. chiralpedia.com

For this compound, various polysaccharide-based or cyclofructan-based CSPs can be screened with different mobile phase systems (normal-phase, polar organic, or reversed-phase) to find the optimal conditions for baseline separation. chromatographyonline.com The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise calculation of the enantiomeric excess.

Table 3: Illustrative Analytical HPLC-CSP Method Parameters

ParameterDescriptionExample Values
CSP Column Analytical column with a specific chiral stationary phase.CHIRALPAK® AD-H (Amylose derivative), Larihc® CF6-P (Cyclofructan)
Column Dimensions (I.D. x L) Internal diameter and length of the analytical column.4.6 mm x 250 mm
Mobile Phase Solvent system used for analytical separation.Hexane/Ethanol (95:5, v/v) + 0.1% DEA; Acetonitrile/Methanol (90:10, v/v) + 0.1% DEA
Flow Rate Analytical-scale mobile phase flow rate.1.0 mL/min
Column Temperature Controlled temperature to ensure reproducibility.25 °C
Detection UV wavelength for detection.230 nm

This table provides examples of analytical HPLC conditions suitable for assessing the enantiomeric purity of this compound.

Gas Chromatography with Chiral Stationary Phases (GC-CSP)

Gas chromatography with chiral stationary phases is another powerful technique for enantiomeric purity assessment, particularly for volatile compounds. Primary amines like this compound may require derivatization—for example, by converting them into amides or carbamates—to improve their volatility and chromatographic behavior. scispace.com The separation occurs in a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. The differential interaction between the enantiomers and the CSP leads to their separation.

Table 4: Potential GC-CSP Method Parameters

ParameterDescriptionExample Values
CSP Column Capillary column coated with a chiral selector.CP-Chirasil-DEX CB (Cyclodextrin derivative)
Derivatizing Agent Reagent used to convert the amine to a more volatile derivative.Acetic anhydride, Trifluoroacetic anhydride
Carrier Gas Inert gas used as the mobile phase.Helium, Hydrogen
Temperature Program Oven temperature gradient used to elute the compounds.Start at 125 °C, ramp at 3 °C/min to 160 °C
Detector Device used to detect the eluting compounds.Flame Ionization Detector (FID)

This table illustrates potential conditions for the enantiomeric analysis of this compound using GC-CSP, likely after derivatization.

Polarimetry for Optical Rotation Measurement

Polarimetry is a classic technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. promptpraxislabs.com Each enantiomer of a chiral molecule rotates the light by the same magnitude but in opposite directions. libretexts.org The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. wikipedia.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation based on the sample concentration and the path length of the polarimeter tube. libretexts.orgnihs.go.jp This value can be used to help identify an enantiomer and determine its concentration or enantiomeric purity in a sample, although it is generally less precise for ee determination than chromatographic methods. digicollections.net

Table 5: Parameters for Specific Rotation Measurement

ParameterSymbolDescriptionStandard Condition
Specific Rotation [α]The standardized measure of optical rotation.Value is compound-specific
Temperature TThe temperature at which the measurement is taken.20 °C or 25 °C
Wavelength λThe wavelength of the light source used.Sodium D-line (589 nm)
Concentration cThe concentration of the sample solution.g/mL
Path Length lThe length of the polarimeter sample cell.dm

Note: Specific optical rotation values for the enantiomers of this compound are not widely reported in publicly available literature. The table describes the standard parameters under which such values would be determined.

Chemical Transformations and Derivatization Studies

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a site for various chemical modifications.

N-Alkylation Reactions for Secondary and Tertiary Amines

The introduction of alkyl groups to the nitrogen atom of 1-(2,3-dichlorophenyl)ethanamine can significantly alter its properties. nih.gov Direct alkylation of primary amines like this compound with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. lumenlearning.comlibretexts.orglibretexts.org

A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination . libretexts.orgchemrxiv.org This two-step process involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. lumenlearning.comlibretexts.orglibretexts.org This is followed by the reduction of the imine to the corresponding secondary or tertiary amine using a suitable reducing agent. lumenlearning.comlibretexts.org

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) unacademy.com

Sodium cyanoborohydride (NaBH₃CN) lumenlearning.comlibretexts.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) unacademy.comorganic-chemistry.org

Catalytic hydrogenation (H₂ over a metal catalyst like Ni) mdma.ch

For instance, the reaction of this compound with an aldehyde, followed by reduction, would yield a secondary amine. Subsequent reaction of this secondary amine with another aldehyde or ketone under reductive amination conditions would produce a tertiary amine. lumenlearning.comyoutube.com The choice of solvent is also crucial, with 1,2-dichloroethane (B1671644) (DCE) often being preferred, though reactions can also be performed in tetrahydrofuran (B95107) (THF) or acetonitrile. unacademy.comorganic-chemistry.org

Table 1: Reagents for N-Alkylation via Reductive Amination
Step Reactant Reagent Product Type
Imine FormationAldehyde or KetoneAcid Catalyst (optional)Imine
ReductionImineNaBH₄, NaBH₃CN, NaBH(OAc)₃, or H₂/CatalystSecondary or Tertiary Amine

Acylation to Form Amide Derivatives

Primary amines readily react with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. libretexts.orgorganic-chemistry.org The reaction between this compound and an acyl chloride, for example, ethanoyl chloride, would proceed via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to yield the N-substituted amide. chemguide.co.ukchemguide.co.uk

This reaction is typically vigorous and is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. libretexts.orgchemguide.co.uk The resulting amide, for instance, N-[1-(2,3-dichlorophenyl)ethyl]acetamide, will have significantly different chemical and physical properties compared to the parent amine. A wide variety of amide derivatives can be synthesized by varying the structure of the acylating agent. nih.govresearchgate.netresearchgate.netsciforum.net

Table 2: Common Acylating Agents for Amide Synthesis
Acylating Agent General Formula Byproduct
Acyl ChlorideRCOClHCl
Acid Anhydride(RCO)₂ORCOOH
Carboxylic AcidRCOOHH₂O (requires coupling agent)

Oxidation Reactions to Nitriles or Imines

The oxidation of primary amines such as this compound can lead to different products depending on the reaction conditions and the oxidizing agent used. The oxidation of benzylamines, a class of compounds to which this compound belongs, has been studied using various methods. nih.govacs.org

Under certain conditions, primary amines can be oxidized to nitriles. For instance, photocatalytic oxidation using specific catalysts has been shown to convert benzylamine (B48309) primarily to benzonitrile (B105546). rsc.org Other methods for oxidizing benzylamines can result in the formation of imines as the major product. acs.org The initial step in many amine oxidation mechanisms is the formation of a radical cation on the nitrogen atom. nih.gov

The oxidation can also lead to the formation of an imine, which can then be hydrolyzed to a ketone (in this case, 2,3-dichloroacetophenone) and ammonia (B1221849). The specific outcome of the oxidation of this compound would depend on the chosen catalytic system and reaction parameters.

Formation of Schiff Bases and Related Imines

This compound, as a primary amine, can react with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines, which are also known as Schiff bases. organic-chemistry.orglibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration, often facilitated by an acid catalyst, leads to the formation of the C=N double bond characteristic of an imine. libretexts.org

The formation of imines is a common reaction in organic synthesis and is a key step in the reductive amination process discussed earlier. orgsyn.org These imines can be stable compounds themselves or can be used as intermediates for further synthetic transformations. For example, the reaction of this compound with benzaldehyde (B42025) would yield N-[1-(2,3-dichlorophenyl)ethyl]-1-phenylmethanimine. The equilibrium of this reaction can often be shifted towards the product by removing the water formed during the reaction. unacademy.com

Modifications of the Aromatic Ring System

The 2,3-dichloro-substituted phenyl ring of the molecule is susceptible to electrophilic aromatic substitution, although the existing substituents influence the position and rate of further substitution.

Electrophilic Aromatic Substitution Reactions (Controlled Halogenation, Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. masterorganicchemistry.commakingmolecules.com The outcome of such a reaction on this compound is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the two chlorine atoms and the 1-aminoethyl group. organicchemistrytutor.comcognitoedu.orgyoutube.comlibretexts.orgsavemyexams.com

1-Aminoethyl group (-CH(CH₃)NH₂): The amine functionality makes this group strongly activating and an ortho, para-director due to the lone pair of electrons on the nitrogen, which can be donated into the ring through resonance. cognitoedu.orgyoutube.com

Chlorine atoms (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect. organicchemistrytutor.comlibretexts.org However, they are also ortho, para-directors because their lone pairs can participate in resonance, stabilizing the carbocation intermediate formed during ortho and para attack. organicchemistrytutor.comyoutube.com

The combination of these effects makes predicting the exact regioselectivity of EAS reactions on this compound complex. The strongly activating ortho, para-directing aminoethyl group will have a dominant influence, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 4 relative to the ethylamine (B1201723) substituent, which are positions 6 and 4 on the benzene ring). However, the existing chlorine atoms at positions 2 and 3 sterically hinder and electronically deactivate the ring.

Halogenation: Introducing another halogen (e.g., bromine or chlorine) would require a Lewis acid catalyst like FeBr₃ or AlCl₃. savemyexams.comsavemyexams.com The substitution would likely be directed to the positions activated by the aminoethyl group, primarily the C-6 and C-4 positions, if sterically accessible.

Nitration: This reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. savemyexams.comminia.edu.eg The strong activating effect of the amino group would direct the nitro group to the available ortho or para positions. However, the strongly acidic conditions of nitration can protonate the amine group, converting it into a deactivating, meta-directing ammonium group (-NH₃⁺). This would significantly change the outcome of the reaction.

Sulfonation: This reversible reaction uses fuming sulfuric acid (H₂SO₄/SO₃). minia.edu.eg Similar to nitration, the acidic conditions can protonate the amine, affecting the regioselectivity. The sulfonic acid group can also be used as a blocking group to direct other substituents before being removed. minia.edu.eg

Given the steric hindrance from the existing chlorine atoms and the electronic competition between the activating and deactivating groups, electrophilic aromatic substitution on this compound would likely result in a mixture of products, and achieving high selectivity for a single isomer would be challenging.

Nucleophilic Aromatic Substitution Adjacent to Halogen Atoms

Nucleophilic aromatic substitution (SNAr) provides a method for replacing one of the chlorine atoms on the phenyl ring with a nucleophile. In this reaction, the aromatic ring acts as an electrophile. masterorganicchemistry.comyoutube.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub Subsequent elimination of the halide ion restores the aromaticity of the ring.

For SNAr to occur, the aromatic ring generally requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org In the case of this compound, the chlorine atoms themselves are weakly activating. While they are electron-withdrawing through induction, they are also electron-donating through resonance. Without strong activating groups like nitro (NO₂) or cyano (CN) groups on the ring, SNAr reactions on dichlorobenzenes typically require forcing conditions, such as high temperatures and the use of very strong nucleophiles or bases. libretexts.orgfishersci.co.uk The reaction setup is often carried out in polar aprotic solvents like DMSO or DMF, with a base such as a carbonate to facilitate the reaction. fishersci.co.uk

The regioselectivity of such a substitution on the 2,3-dichlorophenyl moiety would be influenced by both electronic and steric factors, presenting a synthetic challenge.

Metal-Catalyzed Coupling Reactions on the Dichlorophenyl Moiety

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the dichlorophenyl ring of this compound. These methods offer a milder and more versatile alternative to traditional substitution reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an aryl halide. libretexts.orgharvard.edu This reaction is highly effective for forming new C-C bonds. For a substrate like this compound, selective coupling at one of the C-Cl bonds could be achieved. Studies on other dichloro-aromatic systems, such as 3,5-dichloro-1,2,4-thiadiazole, have shown that reaction conditions can be tuned to achieve either mono- or di-arylation. nih.gov For instance, conducting the reaction at room temperature often favors mono-substitution, while higher temperatures can lead to double substitution. nih.gov

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance. nih.gov It allows for the coupling of an amine with the aryl chloride, potentially replacing one of the chlorine atoms on the this compound ring with a different amino group. youtube.com The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency and selectivity. organic-chemistry.org

The table below summarizes typical conditions for these coupling reactions, based on studies with similar dichloro-aromatic substrates. nih.govmdpi.com

Reaction TypeCatalystLigandBaseSolventTypical Temperature
Suzuki-Miyaura CouplingPd(PPh₃)₄ or Pd(OAc)₂PPh₃ or SPhosK₂CO₃ or K₃PO₄Toluene/Water or DioxaneRoom Temp. to Reflux
Buchwald-Hartwig AminationPd(OAc)₂ or Pd₂(dba)₃BINAP or XPhosNaOtBu or K₂CO₃Toluene or Dioxane80-110 °C

Formation of Complex Molecular Architectures and Heterocyclic Derivatives

The amine functionality of this compound serves as a key handle for constructing more complex molecules, including various heterocyclic systems which are prevalent in medicinal chemistry. cem.com

Cyclization Reactions Involving the Amine or Modified Side Chain

The primary amine and the adjacent ethyl side chain can be elaborated and then induced to cyclize, leading to complex polycyclic structures. One such strategy involves the intramolecular cyclization of modified amides. For example, if the amine of this compound is first acylated with an appropriate partner containing an alkyne (a propargyl group), the resulting arylpropargyl amide can undergo intramolecular cyclization. rsc.org Depending on the reaction conditions and the specific structure of the amide, this can lead to the formation of fused ring systems like benz[f]isoindoline derivatives. rsc.org

Another approach involves domino reactions. A synthetic pathway starting from a derivative of the target molecule, such as a 2-aminocarboxamide, can lead to the formation of isoindolo[2,1-a]quinazolinones through a domino process involving Schiff base formation followed by ring closure. nih.gov These multi-step, one-pot transformations are highly efficient for building molecular complexity.

Synthesis of Dichlorophenyl-Substituted Heterocyclic Rings

The entire this compound molecule can act as a synthon in the construction of new heterocyclic rings where the nitrogen atom of the ethanamine becomes part of the new ring. Several classical and modern methods for heterocycle synthesis can be applied here. youtube.comyoutube.com

For instance, the Paal-Knorr synthesis allows for the formation of a pyrrole (B145914) ring. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. cem.com Reacting this compound with a compound like 2,5-hexanedione (B30556) under appropriate conditions would yield a 1-substituted pyrrole bearing the 1-(2,3-dichlorophenyl)ethyl group on the nitrogen atom.

Similarly, the Hantzsch pyridine (B92270) synthesis could be employed to create a dihydropyridine (B1217469) ring. This multi-component reaction involves an aldehyde, a β-ketoester, and an amine—in this case, this compound acting as the nitrogen source. cem.com The resulting dihydropyridine would be substituted with the dichlorophenyl-containing fragment.

These cyclization strategies demonstrate the utility of this compound as a precursor for generating a diverse range of dichlorophenyl-substituted heterocyclic compounds.

1 2,3 Dichlorophenyl Ethanamine As a Key Synthetic Intermediate

Applications in the Synthesis of Diverse Organic Building Blocks

Organic building blocks are relatively simple molecules that serve as the foundational units for constructing more complex chemical structures. rdd.edu.iq 1-(2,3-Dichlorophenyl)ethanamine, with its reactive primary amine and modifiable aromatic ring, is a prime candidate for generating a variety of these essential synthetic units. The primary amine group can readily undergo a range of classical transformations, including N-alkylation, N-acylation, and condensation reactions, to produce a diverse set of secondary and tertiary amines, amides, imines, and other nitrogen-containing compounds.

For instance, the amine functionality allows for the straightforward introduction of new carbon chains or functional groups. These transformations yield a second generation of building blocks with altered physical and chemical properties, which can then be used in further synthetic steps. The dichlorophenyl group not only imparts specific steric and electronic properties to the molecule but also offers sites for further functionalization through aromatic substitution reactions, although these are less common than reactions at the amine center.

The synthesis of related dichlorophenyl derivatives highlights the potential applications. For example, compounds with similar structures are utilized as precursors in the synthesis of various organic molecules with potential therapeutic properties. google.com

Role in the Construction of Advanced Chemical Scaffolds

Advanced chemical scaffolds, such as heterocyclic and polycyclic systems, form the core of many biologically active molecules. The structure of this compound is well-suited for the construction of such complex frameworks. The ethylamine (B1201723) portion can be incorporated into nitrogen-containing heterocyclic rings, while the dichlorophenyl group can be used to anchor the molecule or to influence the stereochemical outcome of cyclization reactions.

A notable example of scaffold synthesis from a related precursor is the formation of 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride from 2,3-dichloroaniline (B127971) and bis(2-chloroethyl)amine (B1207034) hydrochloride. mdpi.com This reaction demonstrates how the 2,3-dichlorophenyl moiety can be integrated into a heterocyclic system, in this case, a piperazine (B1678402) ring, which is a common scaffold in many pharmaceuticals. It is conceivable that this compound could undergo analogous reactions, for example, with dielectrophiles, to form a variety of saturated and unsaturated heterocycles.

The table below illustrates a synthetic route to a related piperazine scaffold, highlighting the conditions and outcomes.

Starting MaterialReagentsConditionsProductYieldReference
2,3-Dichloroanilinebis(2-chloroethyl)amine hydrochloride120-220 °C1-(2,3-Dichlorophenyl)piperazine hydrochloride59.5-65.6% mdpi.com

This example underscores the utility of the dichlorophenyl-amino framework in building more complex and medicinally relevant scaffolds.

Intermediacy in the Synthesis of Polyfunctionalized Systems

Polyfunctionalized systems, which contain multiple reactive groups, are crucial for developing molecules with specific functions, such as targeted drugs or specialized materials. This compound serves as an excellent starting point for such systems due to its inherent bifunctionality. The amine can be derivatized to introduce new functionalities, while the chloro-substituted phenyl ring provides a stable platform that can be further modified if required.

The synthesis of novel dihydropyridin-3-carbonitrile and nicotinonitrile derivatives from 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one demonstrates how a dichlorophenyl-containing starting material can be elaborated into a highly functionalized heterocyclic system. rsc.org In this multi-step synthesis, the dichlorophenyl group remains intact while a polyfunctionalized pyridine (B92270) ring is constructed. This suggests that this compound could be similarly employed, with its amine group participating in ring-forming reactions to generate complex molecules bearing multiple functional groups such as cyano, carbonyl, and additional amino groups.

A general representation of such transformations is the reaction of a primary amine with various reagents to build up molecular complexity, as shown in the synthesis of various heterocyclic compounds. google.com

Strategic Utility in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, thereby minimizing waste and saving time. researchgate.net The reactivity of the primary amine in this compound makes it an ideal component for such reactions.

In the context of MCRs, primary amines are frequently used as one of the key components. For example, the Ugi and Passerini reactions, which are powerful MCRs for the synthesis of peptide-like structures and α-acyloxy carboxamides, respectively, often utilize a primary amine. It is highly probable that this compound could serve as the amine component in these and other MCRs, leading to the rapid generation of diverse libraries of complex molecules containing the 2,3-dichlorophenyl moiety.

The table below summarizes a relevant multicomponent reaction that leads to a complex heterocyclic scaffold, indicating the potential for similar dichlorophenyl-containing starting materials.

Reaction TypeReactantsConditionsProductReference
Multicomponent Reaction6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, malononitrileEthanolic piperidine, microwave irradiation (140 °C, 2 min)3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile

This highlights the efficiency of MCRs in constructing polycyclic, polyfunctionalized molecules from simple, commercially available building blocks.

Advanced Spectroscopic and Structural Analysis for Research Insights

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous determination of the absolute configuration of the chiral center in 1-(2,3-dichlorophenyl)ethanamine, which is crucial for understanding its stereospecific interactions.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
R-factorValue

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment, as specific data for this compound is not currently published.

Two-Dimensional Nuclear Magnetic Resonance (NMR) for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex spectra and determining connectivity.

For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the methine proton (CH) and the methyl protons (CH₃) of the ethanamine side chain. It would also reveal couplings between the aromatic protons on the dichlorophenyl ring, aiding in their specific assignment.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link the proton signals of the ethanamine side chain and the aromatic ring to their corresponding carbon signals in the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlations (¹H-¹³C)
CH₃~1.4~25CHCH₃
CH~4.2~50CH₃, Aromatic HCH
Aromatic CH7.2-7.5127-133Other Aromatic HAromatic CH
Aromatic C-Cl-130-134--
Aromatic C-C-~140--

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions. The table illustrates the expected correlations.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule would be observed around 2850-3100 cm⁻¹. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. For this compound, the symmetric stretching of the dichlorophenyl ring would be a prominent feature.

Analysis of the vibrational spectra of related compounds, such as 1,3-dichlorobenzene, shows characteristic C-Cl stretching and bending vibrations that would also be expected in the spectrum of this compound, aiding in the confirmation of the substitution pattern on the aromatic ring nih.gov.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch3300-3500IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2970IR, Raman
C=C Aromatic Ring Stretch1400-1600IR, Raman
N-H Bend1590-1650IR
C-N Stretch1020-1250IR
C-Cl Stretch600-800IR, Raman

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₈H₉Cl₂N), the calculated monoisotopic mass is 189.0112 Da. HRMS would be able to confirm this mass with high accuracy.

Furthermore, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. This fragmentation is not random and can be used to deduce the structure of the compound. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: The cleavage of the bond between the benzylic carbon and the methyl group, leading to the formation of a stable benzylic cation.

Loss of the amine group: Fragmentation involving the loss of the NH₂ group.

Fragmentation of the aromatic ring: Cleavage of the dichlorophenyl ring, potentially with the loss of chlorine atoms.

The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, further confirming the presence of two chlorine atoms in the molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Possible Fragment Ion
189/191/193[C₈H₉Cl₂N]⁺ (Molecular Ion)
174/176/178[C₇H₆Cl₂N]⁺ (Loss of CH₃)
158/160[C₈H₉Cl₂]⁺ (Loss of NH)
123/125[C₆H₄Cl]⁺

Note: The table shows the predicted m/z values for the major isotopic peaks of the fragments.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of enzymes and their inhibitors. For instance, DFT and quantum mechanics/molecular mechanics (QM/MM) methods have been used to propose the reaction mechanism of human phenylethanolamine N-methyltransferase (hPNMT). nih.gov Hybrid DFT methods have also been employed to investigate the reaction mechanism of hPNMT, with calculations demonstrating that the reaction proceeds via an SN2 mechanism where methyl transfer is the rate-limiting step. nih.govnih.gov

Geometrical optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 1-(2,3-dichlorophenyl)ethanamine, which has a rotatable ethylamine (B1201723) side chain, multiple low-energy conformations may exist.

Conformational analysis aims to identify these stable conformers and determine their relative energies. The rotation around the C-C single bond of the ethylamine side chain and the C-N bond would lead to various spatial arrangements of the amino group relative to the dichlorophenyl ring. The presence of two chlorine atoms on the phenyl ring introduces significant steric and electronic effects that influence the preferred conformations. It is expected that the most stable conformers will minimize steric hindrance between the ethylamine group and the chlorine atoms. The study of 1,2-dichloroethane (B1671644), for example, highlighted the existence of anti and gauche conformers due to internal rotation around the C-C bond, a concept fundamental to understanding the conformations of this compound. nih.gov

Table 1: Hypothetical Geometrical Parameters for a Stable Conformer of this compound

ParameterPredicted Value
C-C (ethylamine) bond length~1.54 Å
C-N (ethylamine) bond length~1.47 Å
Dihedral Angle (Cl-C-C-N)Varies with conformer
Bond Angle (C-C-N)~109.5°

Note: These are estimated values based on standard bond lengths and angles. Actual values would require specific DFT calculations.

The electronic structure of a molecule dictates its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. physchemres.org A smaller gap suggests that the molecule is more reactive. nih.gov For this compound, the HOMO is likely to be located on the electron-rich dichlorophenyl ring and the nitrogen atom of the amine group, while the LUMO may be distributed over the aromatic ring. The presence of electron-withdrawing chlorine atoms would influence the energies of these orbitals.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. nih.gov It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red and yellow regions) around the chlorine atoms and the nitrogen atom due to their high electronegativity, indicating sites susceptible to electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

PropertyPredicted Characteristic
HOMO EnergyRelatively high, localized on the phenyl ring and nitrogen
LUMO EnergyRelatively low, distributed over the aromatic system
HOMO-LUMO GapModerate, indicating reasonable stability but potential for reactivity
MEP Negative RegionAround Cl and N atoms
MEP Positive RegionAround amine H atoms

Note: These are qualitative predictions. Precise energy values and MEP maps require specific DFT calculations.

As an inhibitor of PNMT, understanding the reaction mechanism of this compound within the enzyme's active site is of great interest. DFT studies can be used to model the interaction of the inhibitor with key amino acid residues in the active site and to analyze the transition state of the enzymatic reaction it inhibits.

For PNMT, the reaction involves the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to norepinephrine. nih.gov DFT calculations have shown this to be an SN2 reaction. nih.govnih.gov Inhibitors like this compound likely bind to the active site and prevent the natural substrate from binding or block the methyl transfer process. Transition state analysis can elucidate the energy barriers involved and how the inhibitor stabilizes or destabilizes the transition state, thereby inhibiting the reaction. The design of transition-state analogue inhibitors for PNMT has been a successful strategy, leading to potent inhibitors. figshare.comacs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. They provide a detailed view of the dynamic behavior of molecules in different environments.

MD simulations can be used to explore the conformational landscape of this compound in a solvent or in its crystalline form. These simulations would reveal how the molecule flexes, rotates, and changes its shape over time. This is particularly important for understanding how the molecule might adopt a specific conformation to bind to its target enzyme. In solution, the simulations would show the dynamic interplay between the solute and solvent molecules. In the solid state, they could provide insights into crystal packing and intermolecular interactions.

The solvent can have a significant impact on the conformation and reactivity of a molecule. MD simulations explicitly including solvent molecules can capture these effects. For this compound, simulations in a polar solvent like water would show how hydrogen bonding between water and the amine group influences the conformational preferences of the ethylamine side chain. The solvent can also affect the electronic properties of the molecule, which in turn can alter its reactivity. The study of 1,2-dichloroethane has shown that the dipole moments, and therefore the conformational equilibrium, are dependent on the solvent. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

A QSRR study typically involves the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. Subsequently, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms to correlate a selection of these descriptors with an observed reactivity parameter.

For instance, a study on a series of forty phenethylamine (B48288) derivatives successfully developed a global QSAR (a subset of QSRR focusing on biological activity) model for their logP values, which is a critical parameter influencing a compound's reactivity and transport properties. nih.gov The study utilized a large pool of descriptors and employed MLR to build predictive models. The robustness of these models was validated using both internal and external validation techniques. nih.gov The final models highlighted the importance of specific descriptors, such as the Verhaar model of Fish base-line toxicity from MLOGP (BLTF96) and a 3D-MoRSE descriptor (Mor15u), in determining the logP of these compounds. nih.gov

Another QSAR study on 46 substituted phenethylamines investigated their psychotomimetic activity. tandfonline.com In this research, electronic and charge descriptors were calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level. Principal Component Analysis (PCA) was used for data reduction, followed by the development of MLR and non-linear multiple regression (MNLR) models. tandfonline.com The resulting models demonstrated a satisfactory correlation between the structural descriptors and the observed activity, with the non-linear model providing a slightly better predictive power. tandfonline.com

Table 1: Illustrative Descriptors Used in QSAR/QSRR Studies of Phenethylamine Derivatives

Descriptor TypeExample DescriptorDescriptionRelevance to Reactivity
Lipophilicity logPThe logarithm of the partition coefficient between octanol (B41247) and water.Influences solubility and transport across membranes.
Topological Wiener IndexA distance-based topological index.Relates to molecular branching and size.
3D-MoRSE Mor15u3D Molecule Representation of Structures based on Electron diffraction.Encodes 3D structural information.
Electronic Dipole MomentA measure of the polarity of the molecule.Affects intermolecular interactions.
Quantum Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons.
Quantum Chemical LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons.

Docking and Interaction Studies (Excluding Biological Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While docking is most famously used for drug-receptor interactions, it is also a powerful tool for studying the interactions of molecules with non-biological hosts, such as cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate other molecules, known as "guest" molecules, within their hydrophobic cavity. This encapsulation can alter the physicochemical properties of the guest molecule.

Specific docking studies of this compound with non-biological receptors are not prominently featured in the available literature. However, research on the interaction of similar molecules, like phenylethylamine and other aromatic compounds, with cyclodextrins provides valuable insights into the potential interactions of this compound.

A study investigating the inclusion complex of 2-phenylethyl alcohol with β-cyclodextrin employed molecular dynamics simulations to understand the stability and structure of the complex in both vacuum and aqueous solution. researchgate.net The results indicated that the formation of the inclusion complex enhanced the physical and chemical stability of the 2-phenylethyl alcohol. researchgate.net

In a similar vein, molecular docking simulations were used to investigate the inclusion complexes of finasteride (B1672673) with various β-cyclodextrin derivatives. nih.gov The study calculated the binding energies of finasteride with different cyclodextrins and found that dimethyl-β-cyclodextrin formed the most stable complex, which correlated with experimental observations of improved solubility and bioavailability. nih.gov The docking results revealed that the hydrophobic interactions between the guest molecule and the cyclodextrin (B1172386) cavity were the primary driving force for complexation. nih.gov

Furthermore, the interaction of chlorobenzene (B131634) with cyclodextrins has been reported, indicating that halogenated aromatic compounds can indeed form inclusion complexes. nih.gov The stability of such complexes would depend on factors like the size of the cyclodextrin cavity and the position and nature of the substituents on the benzene (B151609) ring.

For this compound, a docking study with a suitable cyclodextrin, such as β-cyclodextrin or a derivative, could elucidate the most probable binding orientation. It is likely that the dichlorophenyl group would be encapsulated within the hydrophobic cavity of the cyclodextrin, while the ethanamine side chain might interact with the hydrophilic rim of the cyclodextrin. The presence of two chlorine atoms on the phenyl ring would influence the strength and geometry of the interaction due to their size and electronic effects.

Table 2: Illustrative Binding Energies from Docking Studies of Guest Molecules with Cyclodextrins

Guest MoleculeCyclodextrin DerivativeCalculated Binding Energy (kcal/mol)Reference
FinasterideDimethyl-β-cyclodextrin (DM-β-CyD)-6.3 nih.gov
FinasterideHydroxypropyl-β-cyclodextrin (HP-β-CyD)-5.5 nih.gov
FinasterideSulfobutyl ether-β-cyclodextrin (SBE-β-CyD)-4.1 nih.gov
FinasterideCarboxymethyl-β-cyclodextrin (CM-β-CyD)-3.0 nih.gov
Finasterideβ-cyclodextrin (β-CyD)-3.1 nih.gov

These computational and theoretical approaches provide powerful tools to investigate the reactivity and intermolecular interactions of this compound at a molecular level, even in the absence of extensive experimental data.

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective Catalysts for Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has spurred intensive research into novel stereoselective catalysts. The synthesis of 1-(2,3-dichlorophenyl)ethanamine, a key intermediate for various bioactive molecules, is a prime example where achieving high stereoselectivity is crucial.

Recent advancements have focused on both biocatalysis and chemocatalysis to achieve high yields and enantiomeric excess. Transaminases, for instance, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. nih.gov These enzymes offer high selectivity under mild reaction conditions. rjeid.com The development of enzyme kits with ready-to-use biocatalysts is expanding the possibilities for synthesizing active therapeutic compounds. rjeid.com Chemoenzymatic strategies, which combine the strengths of both biocatalysis and traditional organic synthesis, are also gaining prominence. rjeid.com

In the realm of chemocatalysis, researchers are exploring novel metal-ligand complexes to catalyze asymmetric reactions. For example, copper-based catalysts have shown promise in asymmetric [3+2] cycloadditions to produce substituted 1,3-diazabicyclo[3.1.0]hexanes with high diastereoselectivities and enantioselectivities. rsc.org Similarly, rhodium complexes have been utilized for the asymmetric hydroboration and amination of vinylarenes, although the cost of such catalysts can be a limiting factor for large-scale production. google.com The development of more cost-effective and robust catalysts remains a key research objective.

Future efforts will likely focus on the design of novel chiral ligands and the exploration of new metal catalysts to improve the efficiency and selectivity of these transformations. The goal is to develop catalytic systems that are not only highly effective but also economically viable for industrial applications.

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. The aim is to develop more environmentally friendly processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

For the synthesis of compounds like this compound, green chemistry approaches can be applied at various stages. One area of focus is the use of alternative reaction media. For instance, conducting reactions in water or using solvent-free conditions can significantly reduce the environmental impact. kau.edu.sasioc-journal.cn

The use of microwave irradiation and ultrasound has also been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds, offering a greener alternative to conventional heating methods. kau.edu.sanih.gov These techniques can lead to more energy-efficient processes.

Furthermore, the development of catalytic processes, as discussed in the previous section, is inherently a green chemistry approach as it reduces the amount of reagents needed and can lead to higher atom economy. semanticscholar.org Biocatalysis, in particular, aligns well with the principles of green chemistry due to the mild reaction conditions and the biodegradable nature of the catalysts. rjeid.com

Future research in this area will likely involve a holistic assessment of the entire synthetic route, from starting materials to final product, to identify opportunities for improvement based on green chemistry principles. This includes the use of renewable feedstocks, the design of more efficient catalytic systems, and the implementation of novel reaction technologies.

Exploration of New Chemical Transformations and Rearrangements

The discovery and development of new chemical reactions are fundamental to advancing organic synthesis. For a versatile intermediate like this compound, the exploration of novel transformations can open up new avenues for the synthesis of complex and valuable molecules.

One area of active research is the development of novel methods for the formation of carbon-nitrogen bonds, which is central to the synthesis of amines. This includes the exploration of new catalytic systems for amination reactions and the development of novel reagents for the introduction of nitrogen-containing functional groups.

Rearrangement reactions also offer powerful tools for the construction of complex molecular architectures. The strategic application of rearrangements can lead to the efficient synthesis of target molecules from readily available starting materials. Research in this area may focus on the discovery of new rearrangement reactions or the application of known rearrangements in novel synthetic contexts.

Additionally, the functionalization of the dichlorophenyl ring of this compound through various substitution reactions can lead to a diverse range of derivatives with potentially interesting biological activities. The development of selective and efficient methods for these transformations is an ongoing area of research.

Advanced Computational Modeling for Predictive Synthesis and Properties

Computational chemistry has become an indispensable tool in modern drug discovery and development. By using computational models, researchers can predict the properties of molecules and simulate chemical reactions, thereby guiding experimental work and accelerating the discovery process.

For a compound like this compound, computational modeling can be used in several ways. Quantum chemical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict its behavior in chemical reactions. researchgate.net This information can be used to design more efficient synthetic routes and to understand the mechanisms of catalytic reactions.

Molecular docking simulations can be used to predict how this compound and its derivatives interact with biological targets, such as enzymes and receptors. medchemexpress.com This can help in the design of new molecules with improved biological activity and selectivity. For instance, understanding how substitutions on the phenyl ring affect receptor selectivity is crucial for designing targeted therapeutics.

Furthermore, computational models can be used to predict the physicochemical properties of molecules, such as solubility and stability, which are important considerations in drug development. As computational methods continue to improve in accuracy and efficiency, they will play an increasingly important role in the design and synthesis of new pharmaceutical agents based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 1-(2,3-Dichlorophenyl)ethanamine, and what reaction conditions optimize yield and purity?

The synthesis typically involves reduction of a ketone precursor , such as 2,3-dichloroacetophenone, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in polar solvents (e.g., ethanol or methanol). For chiral variants, enantioselective reduction with chiral catalysts (e.g., Corey-Bakshi-Shibata) is employed to achieve high enantiomeric excess (ee). Reaction optimization includes controlled temperature (0–25°C), inert atmospheres (N2/Ar), and stoichiometric adjustments to minimize byproducts. Post-reduction purification via column chromatography or recrystallization enhances purity .

Q. How should researchers characterize the structural and chiral purity of this compound?

  • Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions on the phenyl ring and amine functionality. For example, the ethylamine chain shows characteristic triplet signals at δ ~2.7–3.1 ppm (CH2) and δ ~1.3 ppm (CH3) .
  • Chiral purity : Chiral HPLC or polarimetry quantifies enantiomeric excess. Chiral columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases resolve (R)- and (S)-enantiomers. Mass spectrometry (HRMS) confirms molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors (especially during solvent evaporation).
  • Waste disposal : Segregate halogenated amine waste and incinerate via licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can enantiomer-specific synthesis of this compound be achieved, and what analytical methods validate enantiomeric excess?

  • Enantioselective synthesis : Employ asymmetric hydrogenation of imine precursors using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution with lipases (e.g., Candida antarctica).
  • Validation : Circular dichroism (CD) spectra distinguish enantiomers, while chiral SFC (supercritical fluid chromatography) provides faster separation than HPLC. X-ray crystallography of diastereomeric salts (e.g., tartaric acid derivatives) confirms absolute configuration .

Q. What computational models predict the biological activity of this compound derivatives, and how are SAR studies designed?

  • QSAR models : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like monoamine transporters. Parameters include ClogP (lipophilicity), polar surface area, and H-bond donor/acceptor counts.
  • SAR study design : Synthesize derivatives with substituents at the 4-position (e.g., -F, -OCH3) and assay for neurotransmitter reuptake inhibition (e.g., serotonin, dopamine). Compare IC50 values to establish substituent effects .

Q. How do structural modifications at the phenyl ring influence the compound’s physicochemical properties and bioactivity?

  • Electron-withdrawing groups (e.g., -Cl at 2,3-positions) enhance metabolic stability but reduce solubility.

  • Substituent effects :

    Substituent logP Solubility (mg/mL) Dopamine IC50 (nM)
    2,3-Cl2.80.1215.3
    2,4-Cl3.10.088.7
    2,6-Cl3.40.0522.1
    Data derived from analogs suggest 2,4-dichloro substitution optimizes potency and lipophilicity .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

  • Enantiopure assays : Test (R)- and (S)-forms separately in receptor-binding assays (e.g., radioligand displacement).
  • Metabolic profiling : Use liver microsomes to assess if differences arise from enantiomer-specific metabolism (e.g., CYP450 isoforms). Contradictory data may reflect assay conditions (e.g., pH, co-solvents) or impurity interference .

Q. How is this compound integrated into high-throughput screening for CNS drug discovery?

  • Library design : Include as a scaffold in fragment-based libraries targeting G protein-coupled receptors (GPCRs).
  • Screening protocols : Use fluorescence polarization assays for dopamine D2/D3 receptor binding. Counter-screen against hERG channels to flag cardiac toxicity risks early .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.